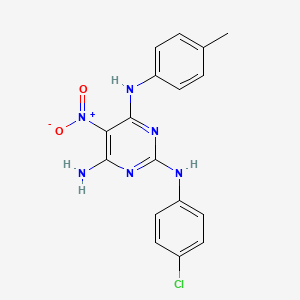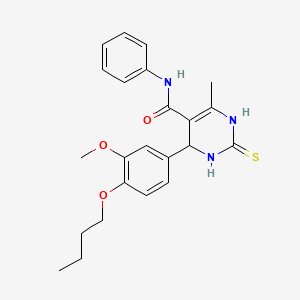
N~2~-(4-chlorophenyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chlorophenyl and methylphenyl groups attached to a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzonitrile with 4-methylbenzylamine under specific conditions to form the intermediate compounds. These intermediates are then subjected to nitration and cyclization reactions to yield the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reagent concentrations, to ensure consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitropyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield nitro oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE include:
4-Chlorophenyl-N-(4-methylphenyl) nitrone: Known for its pharmacological activities and potential therapeutic applications.
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: Studied for their antiviral and antimicrobial properties.
Uniqueness
What sets N2-(4-CHLOROPHENYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C17H15ClN6O2 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15ClN6O2/c1-10-2-6-12(7-3-10)20-16-14(24(25)26)15(19)22-17(23-16)21-13-8-4-11(18)5-9-13/h2-9H,1H3,(H4,19,20,21,22,23) |
InChI Key |
QZMSEIHXDNIBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12494361.png)
![Ethyl 3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494371.png)
![2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B12494378.png)
![(4E)-5-(4-methoxyphenyl)-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12494393.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl pyridine-3-carboxylate](/img/structure/B12494404.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12494410.png)
![4-hydroxy-5-(4-methylphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12494412.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12494420.png)

![5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12494422.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B12494425.png)
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide](/img/structure/B12494428.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12494429.png)
